molecular formula C6H13N5O3 B077794 2-Nitro-1-nitroso-1-pentylguanidine CAS No. 13010-10-1

2-Nitro-1-nitroso-1-pentylguanidine

Cat. No.: B077794
CAS No.: 13010-10-1
M. Wt: 203.2 g/mol
InChI Key: OKMNBMCHWAWZBL-UHFFFAOYSA-N
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Description

2-Nitro-1-nitroso-1-pentylguanidine (CAS: 13010-10-1) is a nitroso-guanidine derivative with the molecular formula C₆H₁₃N₅O₃ and a molecular weight of 203.2 g/mol . Its structure features a pentyl alkyl chain (-C₅H₁₁) attached to a guanidine backbone substituted with nitro (-NO₂) and nitroso (-NO) groups. Key physicochemical properties include an estimated boiling point of 341.5°C, density of 1.3565 g/cm³, and moderate hydrophobicity (XLogP: 1.6) .

Properties

CAS No.

13010-10-1

Molecular Formula

C6H13N5O3

Molecular Weight

203.2 g/mol

IUPAC Name

2-nitro-1-nitroso-1-pentylguanidine

InChI

InChI=1S/C6H13N5O3/c1-2-3-4-5-10(9-12)6(7)8-11(13)14/h2-5H2,1H3,(H2,7,8)

InChI Key

OKMNBMCHWAWZBL-UHFFFAOYSA-N

SMILES

CCCCCN(C(=N[N+](=O)[O-])N)N=O

Isomeric SMILES

CCCCCN(/C(=N/[N+](=O)[O-])/N)N=O

Canonical SMILES

CCCCCN(C(=N[N+](=O)[O-])N)N=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Substituent Key Physical Properties
2-Nitro-1-nitroso-1-pentylguanidine C₆H₁₃N₅O₃ 203.20 Pentyl (-C₅H₁₁) Boiling point: 341.5°C (est.), Density: 1.3565
N-Methyl-N’-nitro-N-nitrosoguanidine (MNNG) C₂H₅N₅O₃ 147.09 Methyl (-CH₃) Stabilized with water (50%), carcinogenic
N’-Nitro-N-nitroso-N-propylguanidine C₄H₉N₅O₃ 175.15 Propyl (-C₃H₇) Mutagenic; solubility data unavailable

Key Observations :

  • Alkyl Chain Impact : Increasing alkyl chain length (methyl → propyl → pentyl) correlates with higher molecular weight and hydrophobicity (XLogP: MNNG = ~0.5 vs. pentyl derivative = 1.6) .

Hazard Profiles and Toxicity

Compound Hazard Classification Environmental Impact
This compound No explicit toxicological data; inferred risks due to nitroso group Likely aquatic toxicity (similar to MNNG)
MNNG R45 (Carcinogenic), R20 (Harmful by inhalation), R51/53 (Toxic to aquatic life) Long-term aquatic toxicity
N’-Nitro-N-nitroso-N-propylguanidine Mutagenic effects No explicit data; inferred persistence in environment

Key Observations :

  • MNNG’s well-documented carcinogenicity (R45) and aquatic toxicity (R51/53) highlight risks shared among nitroso-guanidines .
  • The pentyl derivative’s hazards remain uncharacterized but are presumed analogous due to structural similarity .

Critical Analysis of Data Gaps

  • Toxicological Data : The pentyl compound lacks comprehensive hazard studies, limiting risk assessments .
  • Environmental Fate: No data exists on biodegradation or bioaccumulation for the pentyl derivative, unlike MNNG’s documented aquatic toxicity .

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